
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C8H8ClF2N. It is a pyridine derivative, characterized by the presence of a chloromethyl group at the 2-position and a 1,1-difluoroethyl group at the 6-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-6-(1,1-difluoroethyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoroethyl group, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(azidomethyl)-6-(1,1-difluoroethyl)pyridine, while oxidation with potassium permanganate can produce this compound N-oxide .
Scientific Research Applications
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals such as herbicides and insecticides.
Material Science: It serves as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine: Similar in structure but with the difluoroethyl group at the 5-position.
2-(Chloromethyl)-6-(1,1-difluoroethyl)benzene: A benzene derivative with similar functional groups but lacking the pyridine ring.
Uniqueness
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine is unique due to the specific positioning of its functional groups on the pyridine ring, which can influence its reactivity and applications. The combination of the chloromethyl and difluoroethyl groups provides a versatile platform for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-(chloromethyl)-6-(1,1-difluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N/c1-8(10,11)7-4-2-3-6(5-9)12-7/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCUXFWSIIOZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)CCl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.